molecular formula C5H6BrN3S B2900690 5-Bromo-2-(methylthio)pyrimidin-4-amine CAS No. 98024-93-2

5-Bromo-2-(methylthio)pyrimidin-4-amine

Cat. No.: B2900690
CAS No.: 98024-93-2
M. Wt: 220.09
InChI Key: MFIUOLXXTVYCLR-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(methylthio)pyrimidin-4-amine typically involves the bromination of 2-[methylthio]pyrimidine followed by the introduction of an amino group. One common method involves the reaction of 2-[methylthio]pyrimidine with bromine in the presence of a suitable solvent to yield 5-bromo-2-[methylthio]pyrimidine. This intermediate is then treated with ammonia or an amine to introduce the amino group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(methylthio)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkyl halides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation, while reducing agents like lithium aluminum hydride can be used for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines with different functional groups at the 5-position.

    Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced amines.

    Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with DNA to exert its effects. For example, it can inhibit DNA topoisomerase II, leading to the disruption of DNA replication and cell division . In agrochemicals, it may target specific enzymes or receptors in pests or plants, leading to their inhibition or disruption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(methylthio)pyrimidin-4-amine is unique due to the presence of the methylthio group, which can impart different chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-2-methylsulfanylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3S/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIUOLXXTVYCLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98024-93-2
Record name 5-bromo-2-(methylsulfanyl)pyrimidin-4-amine
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